(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
Overview
Description
(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
For instance, they have been reported to inhibit CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and cellular response to DNA damage .
Mode of Action
Indazole derivatives have been shown to exert their effects through the inhibition, regulation, and/or modulation of their target proteins . This interaction can lead to changes in cellular processes, such as cell cycle progression and DNA damage response .
Biochemical Pathways
Given the reported targets of indazole derivatives, it is plausible that this compound may influence pathways related to cell cycle regulation and dna damage response .
Result of Action
Indazole derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Biological Activity
(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is a member of the indazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a tetrahydroindazole core with an ethyl group at the 2-position. This structural modification is significant as it influences the compound's reactivity and biological properties.
Property | Value |
---|---|
IUPAC Name | (2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)methanol |
Molecular Formula | C10H14N2O |
CAS Number | 1783601-66-0 |
Molecular Weight | 178.23 g/mol |
Antiprotozoal Activity
Recent studies have demonstrated that indazole derivatives exhibit significant antiprotozoal activity against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The biological assays indicated that compounds with specific substituents on the indazole ring showed enhanced potency. For instance, derivatives with electron-withdrawing groups at the 2-position exhibited improved activity against these protozoa compared to their unsubstituted counterparts .
Anti-inflammatory Effects
This compound has been shown to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.
Antitumor Activity
The compound's structural features have been linked to its ability to modulate various cellular pathways involved in tumor growth and survival. For example, certain indazole derivatives have been reported to inhibit fibroblast growth factor receptors (FGFR), which are implicated in many cancers. The most potent derivatives exhibited low nanomolar IC50 values against FGFR1 and FGFR2 .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound indicates that specific modifications can significantly enhance its biological activity. Key findings include:
- Substitution at the 2-position : Ethyl substitution increases lipophilicity and may enhance binding affinity to biological targets.
- Functional Groups : The presence of electron-withdrawing groups has been associated with increased antiprotozoal activity.
- Ring Modifications : Alterations to the indazole core can affect enzyme inhibition profiles and cellular uptake .
Study 1: Antiprotozoal Efficacy
In a comparative study involving several indazole derivatives, this compound was tested against E. histolytica. The results indicated an IC50 value significantly lower than that of standard treatments, suggesting its potential as a lead compound for further development .
Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory properties of this compound revealed that it effectively reduced pro-inflammatory cytokine production in vitro. This highlights its potential use in managing chronic inflammatory conditions such as arthritis.
Properties
IUPAC Name |
(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-12-10(7-13)8-5-3-4-6-9(8)11-12/h13H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKCSVCUGVWAPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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